molecular formula C7H13ClN2O B1381619 7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride CAS No. 915795-01-6

7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride

Cat. No. B1381619
M. Wt: 176.64 g/mol
InChI Key: IPZKXNFEZLOBCZ-UHFFFAOYSA-N
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Description

“7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride” is a chemical compound . It has been mentioned in the context of being a JAK1 selective inhibitor .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a JAK1 selective inhibitor was synthesized based on a core scaffold of ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .

Scientific Research Applications

Antibacterial Activity

7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride has been explored as a core structure in the design and synthesis of novel compounds with potent antibacterial activity against respiratory pathogens. For instance, certain derivatives containing this moiety have shown significant in vitro antibacterial effectiveness against a variety of pathogens including gram-positive, gram-negative, and atypical strains, as well as multidrug-resistant and quinolone-resistant bacteria. These compounds have also exhibited excellent in vivo activity in murine pneumonia models, along with favorable toxicological and pharmacokinetic profiles, highlighting their potential as therapeutic agents for respiratory tract infections (Odagiri et al., 2013).

Enzyme Inhibition

Another application involves the utilization of 7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride in the development of enzyme inhibitors. A derivative was identified as a selective JAK1 inhibitor, showcasing an IC50 value of 8.5 nM against JAK1 with considerable selectivity over JAK2. This compound demonstrated efficacy in mouse and rat models for inflammatory conditions, suggesting its potential as a lead compound for the development of treatments targeting JAK1-mediated diseases (Chough et al., 2018).

Chemical Transformations

The reductive cleavage and subsequent transformations of compounds containing the 5-oxa-6-azaspiro[2.4]heptane structure, closely related to 7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride, have been studied. This research has led to the formation of bi- or tricyclic lactams or lactones, highlighting the versatility of this moiety in synthetic organic chemistry and its potential utility in the synthesis of complex molecular architectures (Molchanov et al., 2016).

Drug Discovery

The compound has also found application in drug discovery, where its derivatives have been synthesized and evaluated for their potential as therapeutic agents. For example, the diversity-oriented synthesis of azaspirocycles, which includes structures similar to 7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride, has yielded functionalized pyrrolidines, piperidines, and azepines. These scaffolds are of significant interest for chemistry-driven drug discovery, providing a foundation for the development of novel pharmaceuticals (Wipf et al., 2004).

properties

IUPAC Name

7-amino-7-methyl-5-azaspiro[2.4]heptan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-6(8)4-9-5(10)7(6)2-3-7;/h2-4,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZKXNFEZLOBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C12CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride

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